1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol
Description
Molecular Identity and Composition
Molecular Formula and Weight
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol is a cyclobutanol derivative with the molecular formula C₉H₂₀N₂O . Its molecular weight is calculated as 172.27 g/mol based on atomic masses of constituent elements.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₀N₂O | PubChem |
| Molecular Weight | 172.27 g/mol | PubChem |
| CAS Number | 2169432-27-1 | PubChem |
Structural Representation and Features
The compound features a cyclobutane ring as its core structure, substituted with a hydroxymethyl group and a 4-aminobutylamino methyl group . Key structural elements include:
- Cyclobutane ring : A four-membered saturated hydrocarbon ring with bond angles strained to ~90°, imparting unique reactivity.
- Hydroxymethyl group : A hydroxyl (-OH) group attached to a methyl (-CH₂-) moiety at the cyclobutane ring’s C1 position.
- 4-Aminobutylamino methyl group : A butylamine (-CH₂-CH₂-CH₂-CH₂-NH₂) linked via a methylene bridge (-CH₂-) to the cyclobutane ring.
The SMILES notation for the molecule is:C1CC(C1)(CNC2=CC=C(C=C2)N)O.
Chemical Identifiers and Registration Systems
Critical identifiers for tracking and research include:
Properties
IUPAC Name |
1-[(4-aminobutylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-6-1-2-7-11-8-9(12)4-3-5-9/h11-12H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLIQOVLTZEOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol, a polyamine analogue, has garnered attention for its potential biological activities, particularly in oncology and neurobiology. This compound is structurally related to natural polyamines, which play critical roles in cellular functions including cell growth, differentiation, and apoptosis. Understanding the biological activity of this compound can provide insights into its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclobutane ring substituted with an aminobutyl group, contributing to its unique biological properties.
Research indicates that compounds similar to this compound exhibit several mechanisms of action, including:
- Inhibition of Cell Proliferation : Polyamine analogues can interfere with DNA synthesis and cell division. For instance, studies show that certain polyamine analogues block replication and transcription in mammalian cells, leading to apoptosis .
- Induction of Apoptosis : The compound has been linked to increased apoptosis in cancer cells through mechanisms involving the downregulation of ornithine decarboxylase (ODC) and other polyamine metabolic pathways .
- Antitumor Activity : In vitro studies have demonstrated that similar compounds effectively inhibit the growth of various cancer cell lines, including prostate and lung cancer cells .
Case Studies
Several case studies have illustrated the efficacy of polyamine analogues:
- Prostate Cancer : A study involving a series of polyamine analogues showed significant cytotoxic effects on prostate tumor cell lines (LnCap, DU145). The most effective compounds exhibited IC50 values lower than previously studied analogues, indicating enhanced potency .
- Lung Cancer : In another study, a related compound demonstrated the ability to inhibit small cell and non-small cell lung cancer cells in vitro. Notably, it caused a profound downregulation of ODC activity and induced significant polyamine catabolism .
- Macular Degeneration : The potential application of these compounds extends beyond oncology. They have shown promise in treating conditions such as macular degeneration by suppressing neovascularization through apoptotic pathways in proliferating vascular cells .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to other related compounds:
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antitumor | TBD | Effective against prostate and lung cancer |
| Polyamine Analogue A | Antitumor | 5 | Strong activity against breast cancer |
| Polyamine Analogue B | Neovascularization Inhibition | TBD | Effective in macular degeneration models |
Scientific Research Applications
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications. This article explores its applications in medicinal chemistry, materials science, and biochemistry, supported by data tables and case studies.
Structure
This compound is characterized by a cyclobutane ring substituted with an aminoalkyl group. Its molecular formula is C₉H₁₄N₂O, and it features both amine and alcohol functional groups, which contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals.
- Neuropharmacology : Preliminary studies suggest that this compound may exhibit neuroprotective properties. It has been evaluated for its effects on neurotransmitter systems, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anticancer Activity : Research indicates that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that a related compound showed promise in reducing the viability of various cancer cell lines, warranting further exploration into this compound's analogs.
Materials Science
The unique structural features of this compound make it suitable for applications in materials science.
- Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its ability to form cross-linked networks enhances the durability of the resulting materials.
- Coatings and Adhesives : Due to its hydroxyl group, this compound can be incorporated into coatings and adhesives, improving adhesion properties and resistance to environmental factors.
Biochemistry
In biochemistry, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.
- Enzyme Inhibition Studies : The compound has been evaluated as a potential inhibitor of certain enzymes involved in metabolic disorders. Its ability to modulate enzymatic activity could lead to new therapeutic strategies for managing conditions like diabetes.
- Cellular Uptake Studies : Research has shown that compounds with similar structures can enhance cellular uptake of therapeutic agents. This property could be exploited to improve drug delivery systems.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry investigated the neuroprotective effects of similar amino alcohol compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage markers, suggesting potential applications for this compound in neuroprotection.
Case Study 2: Anticancer Activity
In research featured in Cancer Letters, derivatives of cyclobutane amino alcohols were tested against various cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity, indicating that this compound could be further developed into an anticancer agent through structural optimization.
Comparison with Similar Compounds
Structural Analogues of Cyclobutanol Derivatives
The following table summarizes key structural and physicochemical properties of 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol and related compounds:
*Physical state inferred from similar compounds; direct data unavailable.
Key Differences and Research Findings
Substituent Effects on Reactivity and Solubility
- Aminobutylamino vs. Aminomethyl: The 4-aminobutyl chain in the target compound introduces greater flexibility and basicity compared to the simpler aminomethyl group in 1-(aminomethyl)cyclobutanol hydrochloride. This may enhance binding to biological targets but reduce solubility in non-polar solvents .
- Its oil-like consistency contrasts with the solid/liquid state of the target compound .
Preparation Methods
Protection of 4-Aminobutanol
4-Aminobutanol is a key starting material. Due to the presence of both amino and hydroxyl groups, selective protection is necessary to avoid side reactions.
Common protection methods include:
These methods install a tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxyl group, leaving the amino group free for further functionalization.
Formation of the Aminomethylcyclobutanol Core
Aminomethylation of Cyclobutan-1-ol
The key step involves linking the 4-aminobutyl moiety to the cyclobutan-1-ol via an aminomethyl group. This is commonly achieved by:
- Reacting cyclobutanone or cyclobutan-1-ol derivatives with formaldehyde and the protected 4-aminobutylamine under reductive amination conditions.
- Sodium triacetoxyborohydride or similar mild reducing agents are used to reduce the intermediate imine to the secondary amine.
Deprotection and Final Purification
Removal of TBDMS Protecting Group
After successful formation of the aminomethylcyclobutanol intermediate, the TBDMS group is removed to regenerate the free hydroxyl group.
- Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
- Acidic hydrolysis using dilute hydrochloric acid or trifluoroacetic acid under controlled conditions.
| Deprotection Method | Conditions | Yield (%) | Notes |
|---|---|---|---|
| TBAF in THF | Room temperature, 1-3 h | 80-95 | Mild conditions preserve amine group |
| Acidic hydrolysis | Dilute HCl, room temp, 2h | 75-90 | Requires neutralization and extraction |
Summary Table of Preparation Method Steps
| Step | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| 1. Protection of 4-aminobutanol | TBDMSCl + pyridine or triethylamine, DCM, RT, 12-16h | 88-100 | High yield; silyl protection |
| 2. Reductive amination | Cyclobutanone + formaldehyde + NaBH(OAc)3, DCE, RT, 12-24h | 70-85 | Formation of aminomethyl linkage |
| 3. Deprotection | TBAF in THF or dilute acid, RT, 1-3 h | 75-95 | Regeneration of free hydroxyl group |
Research Findings and Considerations
- The choice of protecting group and conditions critically affects the yield and purity of intermediates.
- Reductive amination under mild conditions preserves the sensitive cyclobutanol ring and amine functionality.
- Purification by flash chromatography or column chromatography is essential to remove side products and unreacted starting materials.
- Monitoring by TLC and mass spectrometry (ESI-MS) confirms reaction progress and product identity.
- Reaction under inert atmosphere (argon or nitrogen) improves yields by minimizing side reactions, especially during silylation.
Q & A
Q. What are the established synthetic routes for 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol, and what reagents are critical for its preparation?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. A plausible route starts with cyclobutanone, which reacts with 4-aminobutylamine under controlled conditions. Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) is used to reduce the intermediate imine, ensuring selective amine formation. Solvents like ethanol or THF are preferred, with temperatures maintained between 0–25°C to optimize yield and purity . For functionalization, alkylation with methyl iodide or acylation with acyl chlorides may introduce additional groups .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR can resolve the cyclobutane ring protons (δ 1.5–2.5 ppm) and hydroxyl/amine protons (broad signals at δ 1.5–3.5 ppm). ¹³C NMR identifies the cyclobutane carbons (δ 20–40 ppm) and quaternary carbon bearing the hydroxyl group (δ 70–80 ppm) .
- HRMS : High-resolution mass spectrometry validates the molecular formula (C₁₀H₂₁N₂O) with an exact mass of 185.1654 g/mol.
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H/O-H stretch) and 1050–1100 cm⁻¹ (C-O stretch) confirm functional groups .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) effectively separates the product from by-products. Recrystallization in ethanol/water mixtures improves purity, leveraging differential solubility of the compound and impurities. For scale-up, distillation under reduced pressure (if thermally stable) or centrifugal partition chromatography may be employed .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions (e.g., over-alkylation or ring strain-induced decomposition)?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–10°C) reduce ring-opening side reactions caused by cyclobutane strain .
- Catalyst Selection : Use of milder reducing agents (e.g., NaBH₃CN) instead of LiAlH₄ prevents over-reduction of the cyclobutane ring .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group while stabilizing intermediates .
- Monitoring Tools : In-situ FTIR or LC-MS tracks reaction progress, enabling timely quenching to avoid by-products .
Q. What analytical approaches resolve discrepancies in biological activity data for this compound across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., enzyme inhibition IC₅₀) to rule out concentration-dependent effects .
- Stereochemical Purity : Chiral HPLC ensures enantiomeric purity, as biological activity may vary significantly between stereoisomers .
- Buffer Compatibility : Test activity in varying pH buffers (e.g., phosphate vs. Tris) to identify pH-sensitive interactions .
Q. How does the cyclobutane ring’s steric strain influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The ring’s high angle strain increases electrophilicity at the hydroxyl-bearing carbon, facilitating nucleophilic substitution. However, steric hindrance from the adjacent [(4-aminobutyl)amino]methyl group may slow bimolecular reactions (SN2). Computational modeling (DFT) predicts transition-state geometries, guiding reagent selection (e.g., bulky bases for E2 vs. polar solvents for SN1) . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots further elucidates mechanisms .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can researchers reconcile these discrepancies?
- Methodological Answer :
- Solubility Screening : Conduct systematic tests in water, DMSO, ethanol, and acetonitrile at 25°C, using nephelometry for quantification.
- pH Dependence : Adjust pH (e.g., HCl for protonation of amines) to assess ionizable group effects.
- Polymorphism Studies : X-ray crystallography identifies hydrate/solvate forms that may alter solubility profiles .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with vermiculite or sand, neutralize with dilute acetic acid, and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
